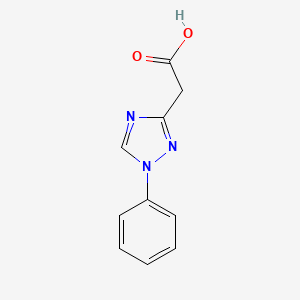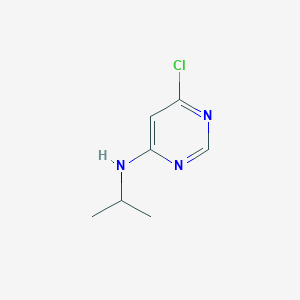
(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The triazole moiety is a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives has been reported in various studies. For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones .Molecular Structure Analysis
The molecular structure of “(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid” can be confirmed by spectroscopic techniques like IR, 1H-NMR, 13C-NMR spectra, and HRMS . The IR absorption spectra of the compound were characterized by the presence of signals for C=O groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid” can be determined by various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound .Aplicaciones Científicas De Investigación
Drug Discovery and Pharmaceutical Applications
1,2,4-Triazoles, including derivatives like “(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid”, are significant in drug discovery. They are part of the structure of several FDA-approved drugs such as Letrozole and Anastrozole used in breast cancer treatment . Their unique structure makes them suitable for creating compounds with potential antiproliferative properties against various cancer cells .
Corrosion Inhibitors
The triazole derivatives are known to act as corrosion inhibitors, especially for copper alloys. This makes them valuable in industrial applications where metal preservation is crucial .
Fluorescent Imaging
Some triazole derivatives are used in fluorescent imaging due to their ability to emit fluorescence. This is useful in various scientific research applications where visualization is key .
Supramolecular Chemistry
In supramolecular chemistry, triazoles can be used to create complex structures with specific functions, such as molecular recognition or self-assembly processes .
Organic Synthesis
Triazoles are also important in organic synthesis as building blocks for creating complex organic compounds due to their versatility and reactivity .
Safety And Hazards
The safety of triazole compounds has been evaluated in various studies. For instance, the cytotoxic activities of synthesized compounds were evaluated against human cancer cell lines, and most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-phenyl-1,2,4-triazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)6-9-11-7-13(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQMCNZJCKXADW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)





![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)


![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)